molecular formula C8H7BrClF B3059225 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene CAS No. 958027-89-9

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Cat. No.: B3059225
CAS No.: 958027-89-9
M. Wt: 237.49
InChI Key: PYDPEFBTPCEHMH-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene typically involves the halogenation of benzene derivatives. One common method is the bromination of 2-chloro-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Oxidation: Products include alcohols or ketones.

    Reduction: Products include dehalogenated benzenes.

Scientific Research Applications

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene involves its interaction with molecular targets through electrophilic substitution reactions. The halogen atoms on the benzene ring make it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity is crucial for its potential bioactivity and therapeutic applications.

Comparison with Similar Compounds

    1-(2-Bromoethyl)benzene: Lacks the chlorine and fluorine atoms, making it less reactive.

    2-Chloro-4-fluorotoluene: Lacks the bromine atom, resulting in different reactivity and applications.

    1-(2-Bromoethyl)-4-fluorobenzene: Similar structure but different positional isomer, leading to variations in chemical behavior.

Uniqueness: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is unique due to the presence of three different halogen atoms, which impart distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

1-(2-bromoethyl)-2-chloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDPEFBTPCEHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695012
Record name 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958027-89-9
Record name 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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